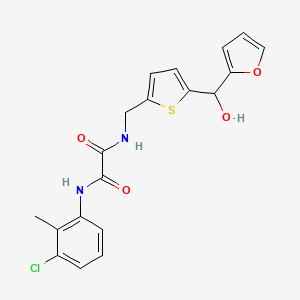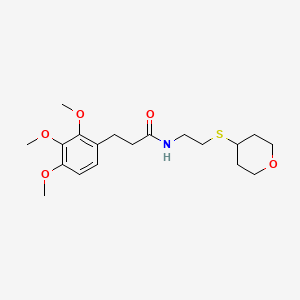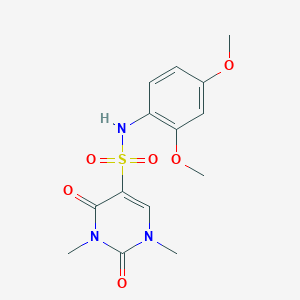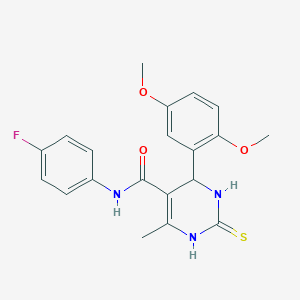![molecular formula C25H20N2OS B3003517 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-73-6](/img/structure/B3003517.png)
4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been reported by various methods. One such method involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase Inhibitors
This compound has potential applications as a multi-targeted kinase inhibitor . Kinase inhibitors are significant in the treatment of cancer as they prevent the growth of cancer cells by blocking certain enzymes known as kinases . This compound has shown promising cytotoxic effects against different cancer cell lines .
Apoptosis Inducers
The compound can induce apoptosis, a process of programmed cell death that may occur in multicellular organisms . By inducing apoptosis, this compound can help to eliminate cancer cells and prevent the spread of cancer .
Anti-Inflammatory Activities
Pyrimidines, including this compound, have shown anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators, potentially leading to improved therapeutic effects .
Antioxidants
Pyrimidines are known to display a range of pharmacological effects including acting as antioxidants . As an antioxidant, this compound can help to protect the body’s cells from damage caused by free radicals .
Antibacterial and Antiviral Activities
Pyrimidines also have antibacterial and antiviral effects . This suggests that this compound could potentially be used in the treatment of bacterial and viral infections .
Antifungal and Antituberculosis Activities
In addition to antibacterial and antiviral effects, pyrimidines have antifungal and antituberculosis effects . This indicates that this compound could potentially be used in the treatment of fungal infections and tuberculosis .
Potential Use in Drug Delivery
Fe3O4 MNPs, which have wide medical applications, can be used in drug delivery . Given the compound’s potential therapeutic effects, it could potentially be delivered using these nanoparticles .
Biomedical Device Design
Given the wide medical applications of Fe3O4 MNPs, this compound could potentially be used in the design of biomedical devices .
Wirkmechanismus
Target of Action
The compound “4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidine derivatives have been shown to exhibit a broad range of biological activities, such as antiviral, antitumor, and antimicrobial agents . They have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, primarily protein kinases, to exert its effects. It inhibits the activity of these enzymes, thereby disrupting the signaling processes they control . This can lead to a halt in cell growth and proliferation, particularly in the case of cancer cells .
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Result of Action
The compound’s action results in significant anti-proliferative activity against certain cell lines . For instance, it has been found to show superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .
Eigenschaften
IUPAC Name |
4-benzylsulfanyl-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-17-12-13-22-20(14-17)15-21-24(28-22)26-23(19-10-6-3-7-11-19)27-25(21)29-16-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWLHFNXNYWTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)
![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)
![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)


